molecular formula C19H22N4 B2841769 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline CAS No. 298217-91-1

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline

Cat. No. B2841769
CAS RN: 298217-91-1
M. Wt: 306.413
InChI Key: LNTVGBWAWIKGKA-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline, commonly known as BTA-CH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-CH is a benzotriazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied in detail to understand its biochemical and physiological effects.

Scientific Research Applications

Facile Construction of 4H-Chromenes

A study explored three-component reactions using various nucleophiles, including benzotriazole, to generate substituted 4H-chromene derivatives. This process, catalyzed by L-proline, demonstrates the potential of benzotriazole derivatives in synthesizing important compounds under mild, metal-free conditions (Li, Zhang, & Gu, 2012).

Synthesis of N-Acylated Cyclohexylaniline Derivatives

N-acylated derivatives of cyclohexylaniline were prepared, displaying the potential for creating molecules with analgesic and anti-inflammatory properties. However, the study noted minimal antiallergic activity (de Meglio et al., 1984).

Polymerization Reactions with Benzotriazole Derivatives

Compounds similar to N-(1H-benzotriazol-1-ylmethyl)-4-cyclohexylaniline were used with ZnII and CuII carboxylates in polymerization reactions of ϵ-caprolactone. This indicates the role of such compounds in catalysis and material synthesis (Attandoh, Ojwach, & Munro, 2014).

Photolatent Base in Aqueous Solution

A study focused on the photochemistry of 1H-benzotriazole in aqueous solutions, showing its ability to act as a photolatent base. This has implications for its use in photochemical applications (Wang, Burda, Persy, & Wirz, 2000).

Aromatic Ring Annulation

Benzotriazole-assisted synthesis was used for efficient and general syntheses of polysubstituted naphthalenes and phenanthrenes. This demonstrates the utility of benzotriazole derivatives in complex organic syntheses (Katritzky, Zhang, & Xie, 1997).

Intramolecular Cyclizations for Heterocyclic Compounds

Benzotriazole derivatives were used to create heterocyclic compounds like isoquinolinones and benzofurans, showcasing the compound's versatility in synthesizing diverse chemical structures (Katritzky, Lan, & Zhang, 1993).

Synthesis of Peptide Chemistry

Benzotriazole derivatives were applied in peptide synthesis, highlighting their role in forming biologically relevant peptides and peptide conjugates (Knorr, Trzeciak, Bannwarth, & Gillessen, 1989).

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-cyclohexylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-23-19-9-5-4-8-18(19)21-22-23/h4-5,8-13,15,20H,1-3,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTVGBWAWIKGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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